molecular formula C15H16N4O2 B364496 N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide CAS No. 15869-51-9

N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide

Cat. No.: B364496
CAS No.: 15869-51-9
M. Wt: 284.31g/mol
InChI Key: CUFORUJMFGJQHY-UHFFFAOYSA-N
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Description

N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two pyridine rings connected via a propyl chain with carbonyl and amide functional groups. Pyridine carboxamides are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide typically involves the condensation reaction between pyridine-2-carboxylic acid and 3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a catalyst, and sulfonation using sulfur trioxide or chlorosulfonic acid.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the compound.

Scientific Research Applications

N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a ligand in the design of metal-based drugs and as a building block in the synthesis of bioactive molecules with potential therapeutic applications.

    Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their catalytic, magnetic, and electronic properties.

    Materials Science: The compound is used in the development of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the carbonyl oxygen atoms. This coordination can lead to the formation of stable complexes with various metal ions, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved in the compound’s action depend on the specific metal ion and the nature of the coordination complex formed.

Comparison with Similar Compounds

N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide can be compared with other similar compounds, such as:

    N,N’-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide: This compound has a similar structure but with two pyridine-2-ylmethyl groups instead of the propyl chain.

    N,N’-bis(pyridin-2-ylethyl)pyridine-2,6-dicarboxamide: This compound features pyridine-2-ylethyl groups, which provide different steric and electronic properties compared to the propyl chain.

    2,6-bis(pyridine-2-carboxamido)pyridine: This compound has two pyridine-2-carboxamido groups attached to a central pyridine ring, offering different coordination possibilities.

The uniqueness of this compound lies in its specific structural arrangement, which allows for versatile coordination with metal ions and the formation of stable complexes with distinct properties.

Properties

CAS No.

15869-51-9

Molecular Formula

C15H16N4O2

Molecular Weight

284.31g/mol

IUPAC Name

N-[3-(pyridine-2-carbonylamino)propyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-14(12-6-1-3-8-16-12)18-10-5-11-19-15(21)13-7-2-4-9-17-13/h1-4,6-9H,5,10-11H2,(H,18,20)(H,19,21)

InChI Key

CUFORUJMFGJQHY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2

Origin of Product

United States

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